2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Description

The exact mass of the compound 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenyl-1,2,3,4-tetrahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,2,3,4-tetrahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-1,2,3,4-tetrahydroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCNTPSVIZBYSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2N1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549512 |

Source

|

| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-47-6 |

Source

|

| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline: Methodologies, Mechanistic Insights, and Practical Considerations

Abstract

This technical guide provides an in-depth exploration of the synthetic routes to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The tetrahydroquinoxaline core is a key structural motif in various biologically active molecules. This document moves beyond simple procedural outlines to deliver a comprehensive analysis from the perspective of a senior application scientist. We will dissect the causality behind experimental choices, offer validated protocols, and present a comparative analysis of the most prevalent synthetic strategies. The primary focus will be on two robust methods: the direct condensation of o-phenylenediamine with styrene oxide and the two-step sequence involving the formation and subsequent reduction of 2-phenylquinoxaline. Each section is designed to be a self-validating system, complete with detailed mechanistic diagrams, process optimization insights, and expected analytical data to ensure reproducibility and high fidelity.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline (THQ) framework is a privileged N-heterocyclic structure, forming the core of numerous compounds with diverse pharmacological activities.[1] THQ derivatives have been identified as cholesterol ester transfer protein (CETP) inhibitors for treating atherosclerosis and as potent agents in other therapeutic areas. The introduction of a phenyl group at the 2-position creates a chiral center and adds a critical pharmacophore, making 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (C₁₄H₁₄N₂) a valuable building block for drug discovery and development.[2]

The successful synthesis of this target molecule hinges on the efficient and controlled formation of the dihydropyrazine ring fused to a benzene nucleus. The choice of synthetic strategy is often dictated by factors such as starting material availability, desired scale, stereochemical control, and overall process efficiency. This guide will focus on providing the practical knowledge necessary to select and execute the optimal synthesis for your research or development needs.

Overview of Primary Synthetic Strategies

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can be approached from several angles. The most common retrosynthetic disconnections involve forming the two C-N bonds of the heterocyclic ring. This can be achieved through a direct cyclization approach or a stepwise process involving the construction of an aromatic quinoxaline precursor followed by reduction.

Method 1: Direct Condensation of o-Phenylenediamine and Styrene Oxide

This method represents one of the most direct and atom-economical routes to the target molecule. It relies on the reaction between a 1,2-diamine and an epoxide, forming the heterocyclic ring in a single synthetic operation.

Mechanism and Scientific Rationale

The reaction proceeds via a regioselective nucleophilic attack of one of the amino groups of o-phenylenediamine on the less sterically hindered carbon of the styrene oxide epoxide ring. This ring-opening step is followed by an intramolecular cyclization, where the second amino group displaces the hydroxyl group to form the dihydropyrazine ring.

The choice of solvent is critical. Protic solvents like ethanol or methanol can facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The reaction temperature is also a key parameter; elevated temperatures are typically required to drive the second cyclization/dehydration step, but excessive heat can lead to polymerization of styrene oxide or degradation of the diamine.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a properly ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Reagents & Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

|---|---|---|---|---|

| o-Phenylenediamine | 108.14 | 5.41 g | 50 mmol | 1.0 |

| Styrene Oxide | 120.15 | 6.01 g (5.7 mL) | 50 mmol | 1.0 |

| Ethanol (Absolute) | 46.07 | 100 mL | - | - |

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: To the flask, add o-phenylenediamine (5.41 g, 50 mmol) and absolute ethanol (100 mL). Stir the mixture until the diamine is fully dissolved.

-

Initiation: Add styrene oxide (5.7 mL, 50 mmol) to the solution dropwise over 10 minutes at room temperature. Causality Note: Slow addition is crucial to control the initial exotherm of the epoxide ring-opening.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase.

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water (2 x 30 mL). Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Phenyl-1,2,3,4-tetrahydroquinoxaline as a solid. Dry the product under vacuum.

Expected Characterization Data

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | 94-99 °C[3] |

| ¹H NMR (CDCl₃) | δ ~7.3-7.5 (m, 5H, Ar-H), 6.5-6.8 (m, 4H, Ar-H), 4.4 (dd, 1H), 3.5 (s, 2H, NH), 3.2-3.4 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ ~142.0, 135.0, 134.5, 129.0, 128.5, 126.5, 121.0, 118.0, 115.0, 62.0, 48.0 |

| Mass Spec (ESI+) | m/z 211.12 [M+H]⁺ |

| FT-IR (KBr, cm⁻¹) | ~3350 (N-H stretch), 3020 (Ar C-H stretch), 2850 (Aliphatic C-H stretch), 1600, 1500 (C=C stretch) |

Method 2: Reductive Cyclization from 2-Phenylquinoxaline

This two-step approach offers an alternative that can be advantageous if styrene oxide is unavailable or if a different substitution pattern is desired. It involves the initial synthesis of the fully aromatic 2-phenylquinoxaline, which is then selectively reduced to the tetrahydro- level.

Stage 1: Synthesis of 2-Phenylquinoxaline

The most common route to 2-phenylquinoxaline is the condensation of o-phenylenediamine with an α-keto compound, such as 2-bromoacetophenone or phenylglyoxal.

Mechanism and Rationale: The reaction is a classic cyclocondensation.[4][5] The two amino groups of o-phenylenediamine react with the two carbonyl (or carbonyl-equivalent) groups of the phenyl-dicarbonyl synthon. The reaction proceeds through a dihydropyrazine intermediate which rapidly oxidizes in air to the stable, aromatic quinoxaline ring system. This auto-oxidation is a thermodynamic driving force for the reaction.

Protocol 2a: Synthesis of 2-Phenylquinoxaline

-

Reagents: Dissolve o-phenylenediamine (10.8 g, 100 mmol) and 2-bromoacetophenone (19.9 g, 100 mmol) in 200 mL of ethanol in a 500 mL round-bottom flask.[1]

-

Reaction: Heat the mixture to reflux for 3 hours. A yellow precipitate of 2-phenylquinoxaline will form.

-

Isolation: Cool the mixture to room temperature. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The product is often pure enough for the next step without further purification.

Stage 2: Reduction to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

The reduction of the stable aromatic quinoxaline ring requires a potent reducing agent.

Mechanism and Rationale: The reduction of the pyrazine ring of quinoxaline can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like sodium borohydride (NaBH₄) in an appropriate solvent. Catalytic hydrogenation is highly effective but requires specialized equipment.[6][7] NaBH₄ offers a more accessible laboratory method. The reduction proceeds by the stepwise addition of hydride ions to the C=N double bonds of the pyrazine ring. For asymmetric synthesis, specialized chiral iridium catalysts can be employed to achieve high enantioselectivity.[1][8]

Protocol 2b: Reduction with Sodium Borohydride

-

Setup: In a 500 mL flask, suspend 2-phenylquinoxaline (10.3 g, 50 mmol) in 150 mL of methanol.

-

Reduction: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (3.8 g, 100 mmol, 2.0 eq) portion-wise over 30 minutes. Causality Note: The portion-wise addition at low temperature is critical to control the vigorous reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of 100 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization as described in Method 1 to yield the final product.

Comparative Analysis of Synthetic Routes

| Feature | Method 1 (Direct Condensation) | Method 2 (Reductive Cyclization) |

| Number of Steps | 1 | 2 |

| Atom Economy | High | Moderate (loss of HBr and H₂O in step 1) |

| Reagent Hazards | Styrene oxide is a suspected carcinogen. | 2-Bromoacetophenone is a lachrymator. NaBH₄ is flammable. |

| Scalability | Good, but exotherm needs management. | Excellent, steps are well-defined. |

| Control | Can be prone to side products. | Better control over intermediates. |

| Versatility | Limited by available epoxides. | Highly versatile; many α-haloketones are available. |

| Stereocontrol | Forms a racemic mixture. | Can be adapted for asymmetric synthesis.[1][8] |

Mandatory Safety Precautions

-

o-Phenylenediamine: Is toxic upon ingestion, inhalation, and skin contact. It is a suspected mutagen and carcinogen. Always handle in a fume hood with appropriate gloves and eye protection.

-

Styrene Oxide: Is a suspected carcinogen and mutagen. Avoid inhalation and skin contact.

-

2-Bromoacetophenone: Is a strong lachrymator (tear-inducing agent). Handle only in a well-ventilated fume hood.

-

Sodium Borohydride: Reacts violently with acid and protic solvents to release flammable hydrogen gas. Add slowly and control the temperature.

Conclusion

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can be successfully achieved through multiple effective pathways. The direct condensation with styrene oxide offers an elegant and atom-economical solution, ideal for rapid synthesis when stereochemistry is not a primary concern. The two-step reductive cyclization method provides greater versatility and control, serving as a robust platform for analog synthesis and for processes where asymmetric induction is required. The selection of the optimal method requires a careful evaluation of project goals, available resources, and safety infrastructure. The protocols and data provided herein serve as a validated starting point for researchers and drug development professionals to confidently produce this valuable heterocyclic compound.

References

- Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation.

- 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE 5021-47-6 wiki. Guidechem.

- o-Phenylenediamine as a New Catalyst in the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens.

- 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE | 5021-47-6. ChemicalBook.

- Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry (RSC Publishing).

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.

- 2-Phenyl-1,2,3,4-tetrahydroquinoxaline 95 5021-47-6. Sigma-Aldrich.

- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.

- Tetrahydroquinoline synthesis. Organic Chemistry Portal.

- Amine synthesis by reductive amination (reductive alkyl

- Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogen

Sources

- 1. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-1,2,3,4-tetrahydroquinoxaline 95 5021-47-6 [sigmaaldrich.com]

- 4. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles | CoLab [colab.ws]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Characterization of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydroquinoxaline scaffold is a core structure in various biologically active molecules, making a thorough understanding of its derivatives crucial for the development of new therapeutic agents. This document details a proven synthetic protocol and outlines the key analytical techniques for the definitive characterization of this compound.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline ring system is a privileged scaffold in drug discovery, appearing in a range of compounds with diverse pharmacological activities.[1] Its rigid, fused-ring structure provides a well-defined three-dimensional geometry for interaction with biological targets. The introduction of a phenyl group at the 2-position creates a chiral center and adds a significant hydrophobic moiety, opening avenues for modulating the compound's steric and electronic properties. A comprehensive characterization of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is therefore fundamental for its exploration in medicinal chemistry programs and as a versatile building block in organic synthesis.

Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

The most common and efficient method for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is the catalytic reduction of its aromatic precursor, 2-phenylquinoxaline. Transfer hydrogenation is a particularly effective technique, offering mild reaction conditions and high yields.

Synthetic Pathway: Catalytic Transfer Hydrogenation

The synthesis proceeds via the reduction of the pyrazine ring of 2-phenylquinoxaline. This is typically achieved using a transition metal catalyst, such as iridium, and a hydrogen donor, like sodium formate. The reaction is highly efficient and selective for the reduction of the C=N bonds within the quinoxaline core, leaving the phenyl and benzene rings intact.

Caption: Synthetic workflow for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Experimental Protocol: Transfer Hydrogenation of 2-Phenylquinoxaline[2]

This protocol is based on a general procedure for the transfer hydrogenation of quinoxalines.

Materials:

-

2-Phenylquinoxaline

-

Bis[dichlorido(η5-1,2,3,4,5-pentamethyl-cyclopentadienyl)iridium(III)] ([Cp*IrCl2]2)

-

Suitable ligand (e.g., N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide)

-

Anhydrous sodium formate (HCOONa)

-

Aqueous solution of acetic acid/sodium acetate (HOAc/NaOAc) buffer (e.g., 5 M, pH=5.5)

-

Potassium hydroxide (KOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add 2-phenylquinoxaline (0.5 mmol), [Cp*IrCl2]2 (2.5 µmol), and the ligand (6 µmol).

-

Add anhydrous sodium formate (5 mmol) and the aqueous HOAc/NaOAc buffer solution (5 mL).

-

Seal the reaction vessel and stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Basify the mixture with an aqueous solution of potassium hydroxide.

-

Extract the product with diethyl ether (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Rationale for Experimental Choices:

-

Catalyst System: The iridium-based catalyst is highly efficient for transfer hydrogenation reactions. The choice of ligand can influence the reaction's efficiency and selectivity.

-

Hydrogen Source: Sodium formate serves as a convenient and safe source of hydrogen in situ.

-

Buffer System: The acetic acid/sodium acetate buffer maintains a suitable pH for the catalytic cycle.

-

Work-up: The basic work-up with KOH is necessary to neutralize the acidic reaction medium and ensure the product is in its free base form for extraction.

-

Purification: Flash column chromatography is a standard and effective method for purifying the final product from any remaining starting material, catalyst residues, and byproducts.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂ | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 94-99 °C | [2] |

| CAS Number | 5021-47-6 | [2] |

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. This data is crucial for confirming the successful reduction of the precursor, 2-phenylquinoxaline. For comparative purposes, the spectroscopic data of the starting material is also presented.

Starting Material: 2-Phenylquinoxaline

| Technique | Data | Source |

| ¹H NMR | (500 MHz, CDCl₃) δ 9.33 (s, 1H), 8.26-8.04 (m, 4H), 7.77 (m, 2H), 7.63-7.45 (m, 3H) | [3] |

| ¹³C NMR | (126 MHz, CDCl₃) δ 151.86, 143.38, 142.32, 141.61, 136.80, 130.28, 130.19, 129.64, 129.54, 129.16, 127.56 | [3] |

| IR (KBr) | ν (cm⁻¹) 2920, 2850, 2360, 1541, 1444, 1122, 1076, 954, 669, 549 | [3] |

| Mass Spec. | LC-MS m/z [M-1]⁻ 205.1 | [3] |

Product: 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (Expected Data)

The successful conversion to the tetrahydro-derivative will be evidenced by significant changes in the NMR and IR spectra.

-

¹H NMR Spectroscopy: The most notable change will be the appearance of signals in the aliphatic region (typically 3.0-4.5 ppm) corresponding to the protons of the now saturated pyrazine ring. The aromatic region will also be simplified, and the disappearance of the singlet at 9.33 ppm (H-3 of the quinoxaline ring) is a key indicator of successful reduction. The presence of NH protons will be confirmed by a broad signal that is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The spectrum will show new signals in the aliphatic region for the C2 and C3 carbons of the tetrahydro-pyrazine ring. The chemical shifts of the aromatic carbons of the benzene ring fused to the heterocyclic system will also shift upfield due to the loss of aromaticity in the adjacent pyrazine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations, typically in the region of 3300-3400 cm⁻¹. The C=N stretching vibration of the starting material (around 1541 cm⁻¹) will be absent in the product. The spectrum will also show C-H stretching vibrations for both aromatic and aliphatic protons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of the product.

Sources

"physical and chemical properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline"

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Introduction

2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound featuring a core tetrahydroquinoxaline scaffold substituted with a phenyl group at the 2-position. The tetrahydroquinoxaline motif is a significant pharmacophore, representing a reduced form of quinoxaline. This structural class is closely related to other important nitrogen-containing heterocycles like tetrahydroquinolines and tetrahydroisoquinolines, which are ubiquitous in a vast array of natural products and medicinally active compounds.[1][2][3][4] The exploration of such scaffolds is driven by their proven track record in drug development, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, offering foundational knowledge for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Core Molecular and Physicochemical Properties

The fundamental properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline are summarized below. This data provides the essential physical constants and identifiers crucial for laboratory handling, characterization, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 5021-47-6 | [5][6][7] |

| Molecular Formula | C₁₄H₁₄N₂ | [5] |

| Molecular Weight | 210.27 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 94-99 °C | |

| Predicted pKa | 3.84 ± 0.70 | [5] |

| SMILES | C1Nc2ccccc2NC1c3ccccc3 | |

| InChI | 1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2 | |

| InChIKey | GMCNTPSVIZBYSH-UHFFFAOYSA-N |

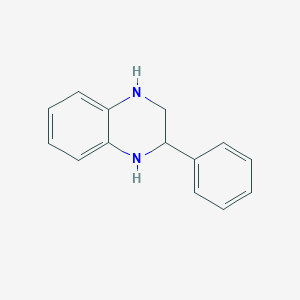

Chemical Structure

The structure consists of a dihydropyrazine ring fused to a benzene ring, with a phenyl substituent at the carbon atom adjacent to both nitrogen atoms.

Caption: 2D structure of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Synthesis and Experimental Protocols

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is most effectively achieved through the reduction of its aromatic precursor, 2-phenylquinoxaline. Transfer hydrogenation is a robust and common method for this transformation, avoiding the need for high-pressure hydrogenation gas.

General Synthesis Workflow

The process involves the catalytic transfer of hydrogen from a donor molecule (like sodium formate) to the quinoxaline ring system, resulting in the selective reduction of the pyrazine ring.

Caption: Workflow for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Detailed Experimental Protocol: Transfer Hydrogenation

This protocol is adapted from a reported procedure for the transfer hydrogenation of quinoxaline substrates.[8] The choice of an iridium catalyst and a formate salt in a buffered aqueous solution represents an efficient and relatively green approach to this reduction.

Materials:

-

2-Phenylquinoxaline (substrate)

-

Bis[dichlorido(η5-1,2,3,4,5-pentamethyl-cyclopentadienyl)iridium(III)] ([Cp*IrCl₂]₂)

-

Appropriate chiral or achiral ligand (e.g., N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide)

-

Anhydrous sodium formate (HCOONa)

-

Aqueous solution of acetic acid/sodium acetate (HOAc/NaOAc), 5 M, pH 5.5

-

Potassium hydroxide (KOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a carousel reaction tube equipped with a magnetic stirring bar, add the iridium catalyst precursor [Cp*IrCl₂]₂ (e.g., 2.5 µmol) and the ligand (e.g., 6 µmol).

-

Add the 2-phenylquinoxaline substrate (0.5 mmol) and anhydrous sodium formate (5 mmol, 10 equivalents).

-

Add the aqueous HOAc/NaOAc buffer solution (5 mL, pH 5.5). The buffered acidic condition is crucial for activating the formate as a hydride donor.

-

Seal the reaction tube and heat the mixture to 80 °C with vigorous stirring for the required time (typically monitored by TLC or LC-MS, e.g., 10 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Basify the reaction mixture with an aqueous solution of KOH to deprotonate any ammonium salts and neutralize the acid, ensuring the product is in its free base form for extraction.

-

Extract the aqueous layer with diethyl ether (3 x 5 mL). The organic product will partition into the ether layer.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄ to remove residual water.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to obtain the pure 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.[8]

Spectroscopic and Structural Characterization

-

¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons from both the phenyl and the fused benzo ring would appear in the downfield region (approx. 6.5-7.5 ppm). The aliphatic protons of the tetrahydroquinoxaline ring, including the methine (CH) at the 2-position and the methylene (CH₂) at the 3-position, would be found upfield. The two N-H protons would likely appear as broad singlets.

-

¹³C NMR: The spectrum would show signals for aromatic carbons (typically >110 ppm) and aliphatic carbons (typically <60 ppm). The carbon at the 2-position, bearing the phenyl group, would be a key signal in the aliphatic region.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-N stretching. IR spectra for the parent 1,2,3,4-tetrahydroquinoxaline are available for reference.[11][12]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 210, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the phenyl group or cleavage of the heterocyclic ring.

-

Crystal Structure: A crystal structure for the parent 1,2,3,4-tetrahydroquinoxaline has been reported, revealing a puckered, non-planar piperazine ring fused to a planar aromatic ring.[13] It is expected that the 2-phenyl derivative would adopt a similar conformation, with the phenyl group likely occupying a pseudo-equatorial position to minimize steric hindrance.

Chemical Reactivity and Potential Applications

The reactivity of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is governed by its secondary amine functionalities and aromatic rings.

-

N-Functionalization: The secondary amines at the 1- and 4-positions are nucleophilic and can undergo reactions such as alkylation, acylation, and arylation to produce a diverse library of derivatives.

-

Aromatic Substitution: The benzene ring of the tetrahydroquinoxaline core can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid oxidation.

-

Oxidation: The tetrahydroquinoxaline ring can be oxidized back to its aromatic quinoxaline counterpart using various oxidizing agents.

The broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives is well-known for a wide range of pharmacological activities, including antibacterial, antiviral, and antiarrhythmic properties.[1][2][14] Specifically, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activity.[15] This suggests that 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a valuable scaffold for medicinal chemistry programs aimed at developing novel therapeutic agents.

Safety and Handling

According to supplier safety data, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is classified as hazardous.

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H411 (Toxic to aquatic life with long lasting effects).

-

Precautionary Statements: P273 (Avoid release to the environment), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth).

-

Storage Class: 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects).

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are required.

References

-

Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR - The Royal Society of Chemistry. [Link]

-

2-Phenyl-1,2,3,4-tetrahydroquinoline | C15H15N | CID 10752915 - PubChem. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

1,2,3,4-Tetrahydroquinoxaline - ResearchGate. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. [Link]

-

1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem. [Link]

-

2-Phenyl-1, 2, 3, 4-tetrahydroquinoxaline, min 95%, 250 mg - CP Lab Safety. [Link]

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

-

Tetrahydroquinoline synthesis - Organic Chemistry Portal. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. [Link]

-

Progress in the Chemistry of Tetrahydroquinolines | Chemical Reviews - ACS Publications. [Link]

-

2-phenyl-1,2,3,4-tetrahydroisoquinoline | CAS#:3340-78-1 | Chemsrc. [Link]

-

Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE | 5021-47-6 [chemicalbook.com]

- 7. 5021-47-6 Cas No. | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | Matrix Scientific [matrixscientific.com]

- 8. 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 2-phenyl-1,2,3,4-tetrahydroisoquinoline | 3340-78-1 [chemicalbook.com]

- 11. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

An In-Depth Technical Guide to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (CAS Number: 5021-47-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, CAS Number 5021-47-6. This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering insights into its synthesis, characterization, and the therapeutic potential suggested by related chemical structures.

Core Compound Identification and Properties

Chemical Name: 2-Phenyl-1,2,3,4-tetrahydroquinoxaline CAS Number: 5021-47-6[1] Molecular Formula: C₁₄H₁₄N₂[1] Molecular Weight: 210.27 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is presented in Table 1. These properties are crucial for its handling, formulation, and assessment of its drug-like characteristics.

| Property | Value | Source |

| Melting Point | 94-99 °C | |

| Boiling Point (Predicted) | 395.5±42.0 °C | [2] |

| Density (Predicted) | 1.092±0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.84±0.70 | [3] |

| Form | Solid |

Structural Information

The chemical structure of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline features a tetrahydroquinoxaline core with a phenyl substituent at the 2-position.

SMILES: C1Nc2ccccc2NC1c3ccccc3 InChI Key: GMCNTPSVIZBYSH-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can be achieved through various synthetic routes. A common and effective method is the reduction of the corresponding quinoxaline precursor.

General Synthesis Workflow

A general workflow for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline involves the condensation of o-phenylenediamine with a phenyl-substituted α-dicarbonyl compound to form 2-phenylquinoxaline, followed by a reduction step.

Caption: General synthesis workflow for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Detailed Experimental Protocol: Transfer Hydrogenation

This protocol is based on a general procedure for the transfer hydrogenation of quinoxalines and is adaptable for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.[4]

Materials:

-

2-Phenylquinoxaline

-

[Cp*IrCl₂]₂ (bis[dichloro(η⁵-1,2,3,4,5-pentamethyl-cyclopentadienyl)iridium(III)])

-

N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide (ligand)

-

Anhydrous Sodium Formate (HCOONa)

-

Aqueous solution of Acetic Acid/Sodium Acetate (HOAc/NaOAc)

-

Potassium Hydroxide (KOH) solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a carousel reaction tube equipped with a magnetic stirring bar, add [Cp*IrCl₂]₂ (2.5 μmol), the specified ligand (6 μmol), 2-phenylquinoxaline (0.5 mmol), and anhydrous sodium formate (5 mmol).

-

Add an aqueous solution of HOAc/NaOAc (5 M, 5 mL, pH=5.5).

-

Seal the reaction tube without degassing.

-

Heat the reaction mixture to 80 °C and stir for the required time (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Basify the mixture with an aqueous solution of KOH.

-

Extract the product with diethyl ether (3 x 5 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Analytical Characterization

The identity and purity of the synthesized 2-Phenyl-1,2,3,4-tetrahydroquinoxaline should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include those for the aromatic protons of the phenyl and tetrahydroquinoxaline rings, as well as the protons of the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Biological Activity and Therapeutic Potential (Inferred)

While there is a lack of direct biological data for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline in the public domain, the broader classes of tetrahydroquinoxaline and tetrahydroquinoline derivatives have been extensively studied and have shown a wide range of biological activities. This suggests that 2-Phenyl-1,2,3,4-tetrahydroquinoxaline could be a valuable scaffold for drug discovery.

Potential as an Anticancer Agent

Recent studies have highlighted the potential of tetrahydroquinoxaline derivatives as anticancer agents. For instance, a series of novel tetrahydroquinoxaline sulfonamide derivatives have been identified as colchicine binding site inhibitors, leading to the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase.[5] This mechanism is a validated target for cancer chemotherapy.

Derivatives of the closely related 1,2,3,4-tetrahydroquinoline scaffold have also demonstrated potent cytotoxicity against various human cancer cell lines.[6] Some of these compounds act as inhibitors of NF-κB transcriptional activity, a key pathway in cancer cell proliferation and survival.[6]

Proposed Investigational Workflow:

Caption: Proposed workflow for evaluating the anticancer potential of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Potential as an Anti-inflammatory Agent

Quinoxaline derivatives have also been reported to possess anti-inflammatory properties. Given that NF-κB is a critical regulator of inflammatory responses, the potential of tetrahydroquinoline analogs to inhibit this pathway suggests that 2-Phenyl-1,2,3,4-tetrahydroquinoxaline could also be investigated for its anti-inflammatory effects.

Safety and Handling

Hazard Classification:

-

Acute Toxicity, Oral (Category 3)

-

Hazardous to the aquatic environment, long-term hazard (Category 2)

GHS Pictograms:

-

Skull and crossbones

-

Environment

Hazard Statements:

-

H301: Toxic if swallowed.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion and Future Directions

2-Phenyl-1,2,3,4-tetrahydroquinoxaline (CAS 5021-47-6) is a readily synthesizable compound belonging to a class of heterocycles with significant therapeutic potential. While direct biological data for this specific molecule is limited, the well-documented anticancer and anti-inflammatory activities of its close analogs make it a compelling candidate for further investigation.

Future research should focus on:

-

Systematic biological screening: Evaluating the cytotoxicity of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline against a panel of cancer cell lines and assessing its anti-inflammatory activity in relevant in vitro models.

-

Mechanism of action studies: Investigating its potential to inhibit tubulin polymerization and modulate key signaling pathways such as NF-κB.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline to identify structural modifications that enhance its biological activity and drug-like properties.

This technical guide provides a solid foundation for initiating research on this promising compound and unlocking its potential in the development of novel therapeutics.

References

-

Tan, J., Tang, W., Sun, Y., Jiang, Z., Chen, F., Xu, L., Fan, Q., & Xiao, J. (2011). Iridium-catalyzed asymmetric transfer hydrogenation of quinoxalines in water. Tetrahedron, 67(34), 6206-6213. [Link]

-

Jo, H., Choi, M., Kumar, A. S., Jung, Y., Kim, S., Yun, J., ... & Lee, H. (2016). Development of Novel 1, 2, 3, 4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS medicinal chemistry letters, 7(8), 768-772. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(21), 12254-12287. [Link]

-

Royal Society of Chemistry. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology, 11(1), 227-234. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, 38(4), e23690. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved January 22, 2026, from [Link]

-

Potter, B. V., Reed, M. J., & Purohit, A. (2021). N-Phenyl-1, 2, 3, 4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 259-291. [Link]

-

PubChem. (n.d.). 2-Phenyl-1,2,3,4-tetrahydroquinoline. Retrieved January 22, 2026, from [Link]

-

Wan, J. P., & Wei, L. (2013). Quinoxaline synthesis by domino reactions. Current Organic Synthesis, 10(4), 566-589. [Link]

-

Sayyed, M. A., & Mokle, S. S. (2012). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research, 4(3), 960-964. [Link]

-

CP Lab Safety. (n.d.). 2-Phenyl-1, 2, 3, 4-tetrahydroquinoxaline, min 95%, 250 mg. Retrieved January 22, 2026, from [Link]

-

D’hooghe, M., & De Kimpe, N. (2020). Two‐Step Procedure for the Synthesis of 1, 2, 3, 4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(44), 6965-6972. [Link]

-

Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Li, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC medicinal chemistry, 14(10), 1957-1969. [Link]

-

Bunce, R. A., & Nammalwar, B. (2014). Recent syntheses of 1, 2, 3, 4-tetrahydroquinolines, 2, 3-dihydro-4 (1 H)-quinolinones and 4 (1 H)-quinolinones using domino reactions. Molecules, 19(10), 16490-16524. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Li, J. (2022). Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly. ACS Medicinal Chemistry Letters, 13(7), 1147-1153. [Link]

-

Thabit, M. G., El Bialy, S. A., & Nasr, M. N. (2015). Synthesis and biological evaluation of new 3-(4-subsituted phenyl) aminoquinoxaline derivatives as anticancer agents. Heterocyclic Communications, 21(1), 25-35. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., ... & Li, J. (2012). Synthesis and biological evaluation of 1-phenyl-1, 2, 3, 4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(10), 806-814. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE | 5021-47-6 [chemicalbook.com]

- 3. 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenyl-1,2,3,4-tetrahydroisoquinoline - High purity | EN [georganics.sk]

"discovery of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives"

An In-Depth Technical Guide to the Synthesis and Exploration of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Derivatives

Foreword

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both structural diversity and potent biological activity. Among these, nitrogen-containing heterocycles are paramount, forming the core of countless therapeutic agents. The quinoxaline ring system, a fusion of benzene and pyrazine rings, has garnered significant attention for its versatile pharmacological profile.[1][2] This guide delves into a specific, valuable subclass: the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives. By saturating the pyrazine ring, the tetrahydroquinoxaline scaffold adopts a three-dimensional geometry that can facilitate more specific and potent interactions with biological targets. The addition of a phenyl group at the C2 position introduces a key vector for substitution, allowing for fine-tuning of the molecule's steric and electronic properties to optimize its therapeutic potential.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple recitation of protocols to explore the underlying principles of synthesis, the rationale behind experimental choices, and the characterization required to validate these novel structures. We will navigate the primary synthetic pathways, provide detailed, reproducible protocols, and discuss the known biological landscape of these compelling molecules, providing a solid foundation for their future discovery and development.

The Strategic Importance of the Tetrahydroquinoxaline Scaffold

The quinoxaline nucleus is a recognized "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets.[3] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5][6]

The transition from the aromatic quinoxaline to the saturated 1,2,3,4-tetrahydroquinoxaline (THQ) core is a critical strategic decision in molecular design. This hydrogenation imparts several key advantages:

-

Increased Conformational Flexibility: The planar, rigid quinoxaline ring is transformed into a puckered, flexible piperazine-like ring fused to the benzene ring.[7] This flexibility allows the molecule to adopt various conformations, potentially leading to a better fit within the binding pockets of complex biological targets like enzymes and receptors.

-

Creation of Chiral Centers: The reduction of the C2=N3 double bond introduces a stereocenter at the C2 position. This is particularly significant in the context of 2-phenyl derivatives, as the resulting enantiomers can exhibit dramatically different biological activities and pharmacokinetic profiles.

-

Modified Physicochemical Properties: Saturation alters the molecule's polarity, solubility, and hydrogen bonding capacity (due to the presence of N-H protons), which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) properties.

The presence of the 2-phenyl group further enhances the scaffold's utility, providing a site for synthetic modification to explore structure-activity relationships (SAR) and improve target affinity and selectivity.

Core Synthetic Methodologies: A Logic-Driven Approach

The synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoxalines is most reliably achieved through a two-stage process: the initial formation of the aromatic 2-phenylquinoxaline followed by its selective reduction. This stepwise approach offers superior control and generally results in higher purity and yields compared to one-pot methodologies.

Stage 1: Synthesis of the 2-Phenylquinoxaline Intermediate

The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3] This choice is driven by the inherent reactivity of the vicinal diamines, which readily undergo a double condensation to form the stable pyrazine ring.

To generate a 2-phenylquinoxaline, the dicarbonyl synthon must contain a phenyl group. A highly effective and widely used precursor is an α-haloketone, such as 2-bromo-1-phenylethanone (phenacyl bromide).

Causality of the Reaction: The mechanism proceeds via an initial nucleophilic attack by one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the phenacyl bromide. This is followed by an intramolecular cyclization and subsequent dehydration and oxidation to yield the thermodynamically stable aromatic quinoxaline ring.[8] Using an α-haloketone is advantageous as it provides a reliable and commercially available starting material.

Caption: General workflow for the two-stage synthesis.

Stage 2: Selective Reduction to the Tetrahydroquinoxaline Core

The reduction of the 2-phenylquinoxaline intermediate to its tetrahydro- derivative is a critical step that requires careful selection of reagents to avoid over-reduction of the benzene ring.

Expert Rationale for Reagent Choice:

-

Catalytic Hydrogenation: This is the most common and efficient method. A catalyst such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) is used with hydrogen gas.[7] This method is highly effective for reducing the C=N bonds of the pyrazine ring while leaving the aromatic benzene ring intact under controlled conditions (moderate pressure and temperature). The choice of a heterogeneous catalyst like Pd/C simplifies the work-up, as the catalyst can be easily removed by filtration.

-

Transfer Hydrogenation: An alternative for laboratories not equipped for high-pressure hydrogenation involves using a hydrogen donor like ammonium formate or Hantzsch ester in the presence of a catalyst.[9] This method is often safer and experimentally simpler to execute.

-

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of a catalyst or acid can also be employed, though they may sometimes offer lower yields or require more stringent reaction control.

Validated Experimental Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions and checkpoints for verification.

Protocol 1: Synthesis of 2-Phenylquinoxaline

This protocol is adapted from established methodologies for synthesizing quinoxalines from α-haloketones.[8]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| o-Phenylenediamine | 108.14 | 1.08 g | 10.0 | Ensure high purity |

| 2-Bromo-1-phenylethanone | 199.05 | 2.00 g | 10.0 | Lachrymator, handle in a fume hood |

| Ethanol (95%) | 46.07 | 50 mL | - | Solvent |

| Sodium Bicarbonate | 84.01 | 1.68 g | 20.0 | Acid scavenger |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.08 g, 10.0 mmol) and ethanol (30 mL). Stir until the solid is fully dissolved.

-

Reagent Addition: In a separate beaker, dissolve 2-bromo-1-phenylethanone (2.00 g, 10.0 mmol) in ethanol (20 mL). Add this solution dropwise to the stirring o-phenylenediamine solution at room temperature over 10 minutes.

-

Acid Scavenging: Add sodium bicarbonate (1.68 g, 20.0 mmol) to the reaction mixture. This is a critical step to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing unwanted side reactions and protonation of the diamine.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate. Filter the crude product using a Büchner funnel and wash the solid with cold water (2 x 20 mL) followed by a small amount of cold ethanol (10 mL).

-

Purification: The crude solid can be purified by recrystallization from ethanol to yield 2-phenylquinoxaline as a crystalline solid. Dry the product under vacuum.

Protocol 2: Reduction to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

This protocol utilizes catalytic hydrogenation, a standard and effective method for this transformation.[7]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Phenylquinoxaline | 206.25 | 1.03 g | 5.0 | From Protocol 1 |

| Palladium on Carbon (10% Pd) | - | ~100 mg | - | Catalyst, handle carefully (flammable) |

| Methanol | 32.04 | 40 mL | - | Solvent |

| Hydrogen (H₂) gas | 2.02 | - | - | Use a balloon or hydrogenation apparatus |

Procedure:

-

Catalyst and Substrate: To a suitable hydrogenation flask or a heavy-walled round-bottom flask, add 2-phenylquinoxaline (1.03 g, 5.0 mmol) and methanol (40 mL). Stir to dissolve.

-

Inerting the System: Carefully add the 10% Pd/C catalyst (~100 mg, ~10 mol%). Causality Note: The catalyst is added after the substrate is dissolved to prevent localized heating upon solvent addition. The system should be flushed with an inert gas like nitrogen or argon.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is saturated with H₂.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Catalyst Removal: Crucial Safety Step: Vent the excess hydrogen in a fume hood. Flush the flask with nitrogen. The palladium catalyst is pyrophoric and must be filtered while wet to prevent ignition. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford pure 2-phenyl-1,2,3,4-tetrahydroquinoxaline.

Structural Characterization and Data

Confirmation of the final structure is non-negotiable and relies on a combination of spectroscopic techniques.

| Technique | Sample | Expected Observations |

| ¹H NMR | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | Aromatic Protons: Multiplets between ~6.5-7.5 ppm. N-H Protons: Broad singlets (exchangeable with D₂O) typically between 3.5-5.0 ppm. C2-H Proton: A characteristic multiplet (e.g., a doublet of doublets) around 4.5 ppm. C3-H₂ Protons: Diastereotopic protons appearing as complex multiplets in the ~3.0-3.5 ppm range. |

| ¹³C NMR | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | Aromatic Carbons: Signals in the ~115-150 ppm region. C2 Carbon: Signal around 60-65 ppm. C3 Carbon: Signal around 40-45 ppm. |

| FT-IR | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | N-H Stretch: Characteristic sharp or broad peaks in the 3200-3400 cm⁻¹ region. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. |

| Mass Spec (ESI+) | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | [M+H]⁺ Ion: Expected at m/z = 211.12 (for C₁₄H₁₄N₂). |

Note: Exact chemical shifts (ppm) and absorption frequencies (cm⁻¹) will vary based on the solvent used and any additional substitutions on the molecule.

Biological Potential and Future Directions

The 2-phenyl-1,2,3,4-tetrahydroquinoxaline scaffold is a promising starting point for developing new therapeutic agents. The broader quinoxaline class is well-documented for its significant anticancer activity.[10] This activity is often attributed to mechanisms such as the inhibition of topoisomerase II or the intercalation into DNA.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. mtieat.org [mtieat.org]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 10. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of a 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Library: A Senior Application Scientist's Guide to Hit Identification and Validation

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Imperative of a Robust Screening Cascade

The 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents and receptor antagonists.[1][2][3] The journey from a promising chemical library to a validated hit series, however, is fraught with potential pitfalls, from misleading false positives to resource-intensive dead ends. A successful screening campaign is not merely a matter of automation; it is a meticulously designed cascade of experiments where each stage serves to increase the confidence in the biological activity of a select few compounds.

This guide provides a comprehensive framework for the initial screening of a 2-Phenyl-1,2,3,4-tetrahydroquinoxaline library. It is structured not as a rigid template, but as a logical progression of self-validating systems, reflecting a field-proven approach to modern drug discovery. We will move from library preparation through high-throughput screening, hit confirmation, and orthogonal validation, with a constant focus on the causality behind each experimental choice.

Library Preparation and Quality Control: The Foundation of Reliable Data

The quality of your screening data is inextricably linked to the quality and handling of your compound library. Before a single assay plate is run, rigorous quality control (QC) is paramount.

1.1. Compound Acquisition and Storage Libraries, whether sourced commercially or synthesized in-house, must be handled with care.[4] 2-Phenyl-1,2,3,4-tetrahydroquinoxaline compounds are typically solids.

-

Initial QC: Upon receipt, a subset of the library (e.g., 5-10%) should be analyzed by LC-MS and/or NMR to confirm identity and purity (>90% is a common threshold).[5]

-

Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock plates (e.g., 10 mM).

-

Storage: Stock plates should be stored in a controlled, low-humidity environment at -20°C or below to prevent compound degradation and water absorption by the DMSO.[5]

1.2. Assay Plate Preparation The transition from high-concentration stock plates to assay-ready plates is a critical source of potential error.

-

Acoustic Dispensing: Use non-contact acoustic dispensing technology to transfer nanoliter volumes of compound from the stock plate to the assay plate. This minimizes cross-contamination and reduces the final DMSO concentration in the assay.

-

Final DMSO Concentration: The final concentration of DMSO in the assay well should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts that can affect cell health or enzyme activity.

The Primary Screen: Casting a Wide Net

The primary screen is the first functional interrogation of the library. The goal is to efficiently test every compound at a single concentration to identify "initial hits." For this guide, we will focus on a common objective for novel scaffolds: an anti-proliferative screen against a cancer cell line.

2.1. Assay Choice: CellTiter-Glo® Luminescent Cell Viability Assay The CellTiter-Glo® assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[6] A decrease in the luminescent signal suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compound.

2.2. Experimental Workflow: Primary Anti-Proliferative Screen

The overall workflow is designed to move from a large library to a smaller, more manageable set of confirmed hits for deeper investigation.

Caption: High-Throughput Screening (HTS) Cascade for Hit Identification.

2.3. Detailed Protocol: Single-Point Primary Screen

-

Cell Plating: Using an automated liquid handler, dispense cells (e.g., HT-29 human colon cancer cells) into 384-well white, solid-bottom assay plates at a pre-determined density (e.g., 1,000 cells/well) in 30 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Compound Addition: Transfer 150 nL of 2 mM compound stocks (in DMSO) to the cell plates using an acoustic dispenser, achieving a final concentration of 10 µM.

-

Controls: Dedicate specific wells on each plate for:

-

Negative Control: Cells treated with DMSO vehicle only (0.5% final concentration). Represents 0% inhibition.

-

Positive Control: Cells treated with a known cytotoxic agent like Staurosporine (1 µM final concentration). Represents 100% inhibition.

-

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Assay Readout:

-

Equilibrate plates to room temperature for 30 minutes.

-

Add 15 µL of CellTiter-Glo® reagent to all wells.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Assay Quality Control: For each plate, calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is considered excellent and indicates a robust and reliable assay.

Hit Identification and Confirmation: Separating Signal from Noise

Not every active compound in a primary screen is a true "hit."[7] This phase is dedicated to confirming the initial activity and eliminating false positives.

3.1. Primary Data Analysis and Hit Nomination The raw luminescence data is converted into a more intuitive metric, Percent Inhibition.

-

Calculation: Percent Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

-

Hit Criteria: A common threshold for nominating a compound as an initial hit is a Percent Inhibition value greater than 50% or greater than three standard deviations from the mean of the negative controls.

3.2. Hit Confirmation Protocol The goal is to ensure the observed activity is reproducible.[8]

-

Re-test from Source Plate: Re-test all initial hits in triplicate using the same single-point assay protocol. Compounds that again meet the hit criteria are considered "Confirmed Hits."

-

Fresh Stock Confirmation: For high-priority hits, it is advisable to obtain or re-synthesize a fresh solid sample, prepare a new stock solution, and re-test to rule out degradation or contamination of the original library sample.[8]

Hit Validation and Triage: Building Confidence in Your Hits

Confirmed hits must be further characterized to ensure they are not artifacts and to understand their potency and mechanism. This process, often called hit triage, is essential for prioritizing which compounds to advance.[9]

4.1. Potency Determination: Dose-Response Analysis A single-point screen only indicates activity at one concentration. A dose-response experiment is crucial to determine the potency (IC₅₀) of each confirmed hit.

Protocol: 10-Point IC₅₀ Determination

-

Serial Dilution: Prepare serial dilutions of the confirmed hit compounds, typically a 10-point, 3-fold dilution series starting from a top concentration of ~50 µM.

-

Assay Execution: Perform the CellTiter-Glo® assay as described previously, but with the range of compound concentrations.

-

Data Analysis: Plot Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the biological response is inhibited).

4.2. Orthogonal Assays: Confirming the Mechanism of Action An orthogonal assay measures the same biological outcome using a different technology or detects a different event in the same pathway.[7] This is critical for ruling out compounds that interfere with the primary assay's technology (e.g., luciferase inhibitors in the case of CellTiter-Glo®).

Choice of Orthogonal Assay: LDH Release Assay The Lactate Dehydrogenase (LDH) release assay is a classic method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[10]

Protocol: LDH Cytotoxicity Assay

-

Experiment Setup: Plate and treat cells with the hit compounds (at various concentrations) as in the primary screen.

-

Supernatant Transfer: After the 72-hour incubation, carefully transfer a portion of the cell culture supernatant (e.g., 10 µL) to a new, clear 384-well plate.

-

Reagent Addition: Add the LDH assay reagent mixture to the supernatant.

-

Incubation & Readout: Incubate at room temperature for 30 minutes, protected from light. The reaction produces a colored formazan product. Measure the absorbance at 490 nm.

-

Interpretation: An increase in absorbance indicates LDH release and confirms a cytotoxic mechanism of action. Hits that are potent in the ATP assay but negative in the LDH assay may be cytostatic rather than cytotoxic, which is a valuable mechanistic insight.

4.3. Data Summary and Hit Prioritization All data should be compiled to facilitate decision-making. Hits that are potent, demonstrate a clear dose-response, and have their cytotoxic activity confirmed by an orthogonal method are prioritized for further study.

| Compound ID | Primary Screen (% Inhibition @ 10µM) | Confirmed Hit? (Triplicate) | IC₅₀ (µM) [CellTiter-Glo] | Max LDH Release (% of Control) | Priority |

| TQ-001 | 75.2 | Yes | 1.5 | 88.5 | High |

| TQ-002 | 68.9 | Yes | 8.2 | 75.1 | Medium |

| TQ-003 | 55.1 | No (Artifact) | > 50 | 5.3 | Deprioritize |

| TQ-004 | 81.4 | Yes | 2.3 | 6.1 | High (Potential Cytostatic) |

Early In Vitro ADME Profiling: Selecting for Druglikeness

While not strictly part of hit validation, assessing early Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be a powerful tool for prioritizing hits.[11] A potent compound with poor metabolic stability or low permeability is less likely to succeed in later development stages.[12][13]

Key early ADME assays include:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly a compound is metabolized.[14]

-

Aqueous Solubility: Measures a compound's solubility in a physiological buffer.

-

Cell Permeability: Often evaluated using Caco-2 cell monolayers as a model of the intestinal barrier.[15]

-

CYP450 Inhibition: Screens for inhibition of major cytochrome P450 enzymes to flag potential for drug-drug interactions.[13]

Caption: Integrated Hit Validation and Early ADME Profiling Workflow.

Conclusion

The initial screening of a compound library is a foundational step in drug discovery. For a promising scaffold like 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, a systematic and rigorous screening cascade is essential to identify genuinely active compounds and build a solid data package for subsequent hit-to-lead chemistry efforts. By integrating primary screening, multi-step hit confirmation and validation, and early ADME assessment, research teams can significantly increase the probability of success and efficiently allocate resources to the most promising chemical matter. The ultimate goal is not just to find hits, but to find the right hits—those with confirmed activity, clear potency, and favorable properties for development into future therapeutics.

References

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

-

GARDP Revive. (n.d.). Hit confirmation, hit validation. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]

-

IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hit Validation Services. Retrieved from [Link]

-

University of Kansas. (n.d.). KU-HTS Compound Libraries | High Throughput Screening Laboratory. Retrieved from [Link]

-

Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

-

Pharmaron. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

-

Callery, P. S., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]

-

Stanford University. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Axcelead. (2024). High Throughput Screening. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

-

Asiri, A. M., et al. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives and screening for P2X1-purinoceptor antagonist activity. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]

-

PubMed. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Retrieved from [Link]

-

MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives and screening for P2X1-purinoceptor antagonist activity in isolated preparations of rat vas deferens, for translation into a male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]